molecular formula C23H22FNO4 B5559125 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5559125
M. Wt: 395.4 g/mol
InChI Key: OTXJSSIFTANOPH-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is of significant interest in the field of organic chemistry due to its unique structure and potential applications in materials science and pharmaceuticals. Its synthesis and analysis involve advanced organic synthesis techniques and structural characterization methods.

Synthesis Analysis

The synthesis of related quinolinedione compounds involves multistep organic reactions, starting from basic aromatic compounds and utilizing cyclization reactions to form the quinoline core. Various derivatives have been synthesized to explore the effects of different substituents on the quinoline nucleus, indicating a broad interest in optimizing the synthesis routes for these compounds (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of similar quinolinedione compounds has been determined using X-ray diffraction techniques, revealing the presence of monoclinic crystal systems and specific conformations of the dihydropyridine ring. The intermolecular hydrogen bonding plays a crucial role in stabilizing the structure of these compounds (Xiang-Shan Wang et al., 2006).

Chemical Reactions and Properties

Quinolinedione derivatives participate in various chemical reactions, reflecting their reactive nature. These compounds can undergo reactions such as nitration, bromination, and cyclization, indicating their versatility in organic synthesis. The specific reactions and properties of these compounds are dependent on the substituents attached to the quinoline nucleus, demonstrating the importance of functional group modifications (Mcomie et al., 1970).

Physical Properties Analysis

The physical properties of quinolinedione derivatives, such as solubility and melting points, are influenced by the nature of the substituents. Studies involving DFT and TD-DFT calculations provide insights into the spectroscopic characterization, molecular structure, and physical properties of these compounds. These analyses help in understanding the behavior of quinolinedione derivatives in different environments and their potential applications (Wazzan et al., 2016).

Chemical Properties Analysis

Quinolinedione derivatives exhibit a range of chemical properties, including reactivity towards electrophilic and nucleophilic agents. Their electronic structure, determined through spectroscopic methods and computational studies, plays a crucial role in their chemical behavior. The presence of electron-donating and electron-withdrawing groups significantly affects their reactivity, highlighting the importance of molecular design in developing new quinolinedione-based materials and pharmaceuticals (Patel et al., 2022).

Scientific Research Applications

Photophysical Properties

Research has shown that derivatives of quinoline, including compounds with complex structures similar to the compound , have been studied for their photophysical behaviors. For example, synthesized quinoline derivatives exhibited significant photophysical properties, including dual emissions and large Stokes shifts, indicating their potential application in fluorescence spectroscopy and as fluorophores in material sciences (Padalkar & Sekar, 2014).

Anticancer Activity

Several studies have focused on the anticancer properties of quinoline derivatives. Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been designed and synthesized, showing potent cytotoxicity against various tumor cell lines. These compounds, including those structurally related to the queried compound, induced cell cycle arrest and apoptosis, suggesting their potential as anticancer agents (Chen et al., 2013).

Material Science Applications

In material science, the compound and its derivatives have been explored for their utility in organic electronics, including organic light-emitting diodes (OLEDs). For instance, novel 1,8-naphthalimide derivatives, which share a structural motif with the queried compound, have been synthesized and showed potential as standard-red light-emitting materials for OLED applications, indicating the versatility of quinoline derivatives in electronic materials (Luo et al., 2015).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)14-4-3-5-16(24)8-14/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJSSIFTANOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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